molecular formula C14H24ClNO B121083 Tapentadol hydrochloride CAS No. 175591-09-0

Tapentadol hydrochloride

Cat. No.: B121083
CAS No.: 175591-09-0
M. Wt: 257.80 g/mol
InChI Key: ZELFLGGRLLOERW-YECZQDJWSA-N

Description

Tapentadol hydrochloride is a centrally acting synthetic analgesic with a dual mechanism of action. It functions as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This combination allows it to effectively manage moderate to severe pain, including neuropathic pain .

Mechanism of Action

Target of Action

Tapentadol hydrochloride primarily targets the mu-opioid receptor (MOR) and the norepinephrine transporter . The MOR is a G-protein coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia . The norepinephrine transporter is responsible for the reuptake of norepinephrine, a neurotransmitter involved in pain modulation .

Mode of Action

This compound acts as an agonist at the MOR and also inhibits norepinephrine reuptake . This dual mechanism of action allows tapentadol to exert its analgesic effects centrally, attenuating pain . The MOR agonism predominantly allows for analgesia in nociceptive pain, while the norepinephrine reuptake inhibition contributes, in a predominant manner, for analgesic efficacy in cases of neuropathic pain .

Biochemical Pathways

The two mechanisms of action of this compound work synergistically to reduce pain. The MOR agonism activates inhibitory pain pathways, while the inhibition of norepinephrine reuptake enhances the activation of these pathways . This dual action results in a broad range of pain management, from nociceptive to neuropathic .

Result of Action

The molecular and cellular effects of tapentadol’s action result in significant pain relief. The activation of the MOR and the inhibition of norepinephrine reuptake in the central nervous system lead to a decrease in the perception of pain . This makes tapentadol effective in a broad range of pain models, including nociceptive, inflammatory, visceral, mono- and polyneuropathic models .

Action Environment

Environmental factors such as co-administration with other drugs can influence the action, efficacy, and stability of tapentadol. For instance, no significant change in plasma concentration of tapentadol was observed when it was administered with paracetamol, naproxen, or aspirin . This suggests that tapentadol can be safely used in combination with these drugs without altering its pharmacokinetic profile .

Safety and Hazards

Long-term opioid therapy may be associated with analgesic efficacy and also predictable adverse events, including cardiovascular and pulmonary events, gastrointestinal disorders, endocrinological harms, psychological problems, impairment of driving ability, and risk of abuse . Tapentadol is contraindicated in people with epilepsy or who are otherwise prone to seizures . It raises intracranial pressure so should not be used in people with head injuries, brain tumors, or other conditions which increase intracranial pressure . It increases the risk of respiratory depression so should not be used in people with asthma .

Future Directions

Tapentadol provides a great advantage over classic opioids in pain management from nociceptive to neuropathic . Cumulative evidence from in vitro data suggests that tapentadol effect of norepinephrine re-uptake could be a new target that overcomes other classic opioids in chronic neuropathic pain . Thus, tapentadol is a good alternative with fewer adverse effects and is available for human use .

Biochemical Analysis

Biochemical Properties

Tapentadol Hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized at its phenolic hydroxyl group via glucuronidation by the UGT1A9 and UGT2B7 enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a μ-opioid receptor (MOR) agonist and a norepinephrine inhibitor (NRI), it exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound suffers from rapid clearance due to extensive metabolism in vivo, which results in low oral bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. After oral administration, most of this compound (70%) is quickly metabolized .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as UGT1A9 and UGT2B7 during its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tapentadol hydrochloride can be synthesized through various methods. One common approach involves the reaction of 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol with hydrochloric acid to form the hydrochloride salt. The process typically involves the use of solvents such as ethanol and acetone .

Industrial Production Methods: Industrial production of this compound often involves crystallization techniques to ensure high purity and stability. For instance, the preparation of this compound crystal form C involves specific conditions such as the use of ethanol and acetone as solvents, and controlled temperature and stirring conditions .

Chemical Reactions Analysis

Types of Reactions: Tapentadol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of tapentadol .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its balanced dual mechanism of action, providing effective pain relief with a lower incidence of side effects compared to other opioids. Its ability to inhibit norepinephrine reuptake sets it apart from many other analgesics .

Properties

IUPAC Name

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLGGRLLOERW-YECZQDJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938677
Record name 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175591-09-0
Record name Tapentadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175591-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tapentadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAPENTADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71204KII53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To stirred solution of 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol (4 g, 0.02 mol) in dichloromethane (20 ml), isopropyl ether hydrochloride (6 ml) was added at ambient temperature and stirred for 30 minutes. Solvents were distilled off from the reaction mixture. To the residue isopropyl ether (8 ml) was added and stirred for 15 minutes. Solvent was distilled off from the mixture to give 4.3 g of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
isopropyl ether hydrochloride
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tapentadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Tapentadol hydrochloride
Reactant of Route 3
Tapentadol hydrochloride
Reactant of Route 4
Tapentadol hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tapentadol hydrochloride
Reactant of Route 6
Tapentadol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.